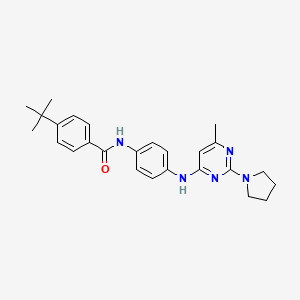![molecular formula C26H22ClFN4O3 B11304113 N-(2-chlorobenzyl)-N-(4-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11304113.png)
N-(2-chlorobenzyl)-N-(4-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-クロロベンジル)-N-(4-{2-[(4-フルオロ-2-メチルフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)アセトアミドは、その独特の化学構造と潜在的な用途により、さまざまな科学分野で関心を集めている複雑な有機化合物です。この化合物は、生物活性で知られるキノキサリンコアを特徴としており、医薬品化学と薬理学の研究対象となっています。
準備方法
合成経路と反応条件
N-(2-クロロベンジル)-N-(4-{2-[(4-フルオロ-2-メチルフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)アセトアミドの合成は、通常、キノキサリンコアの調製から始まる複数の手順を伴います。これは、o-フェニレンジアミンと適切なジケトンを縮合させることによって達成できます。その後の手順では、求核置換反応によって2-クロロベンジル基と4-フルオロ-2-メチルフェニル基を導入します。最後の手順は通常、アセトアミド基を導入するためのアシル化です。
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、特定の手順に対する連続フローリアクターの使用や、最終製品の純度を確保するための効率的な精製方法の開発が含まれる場合があります。
化学反応の分析
反応の種類
N-(2-クロロベンジル)-N-(4-{2-[(4-フルオロ-2-メチルフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するか、または既存の官能基を変更するために酸化できます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: 求核置換反応と求電子置換反応は、分子内の特定の原子または基を置換するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤がよく使用されます。
置換: 水素化ナトリウム (NaH) やさまざまなハロゲン化物などの試薬は、置換反応に使用できます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって、追加の酸素含有官能基を持つキノキサリン誘導体が生成される可能性があり、還元によって、より飽和したアナログが生成される可能性があります。
科学研究への応用
N-(2-クロロベンジル)-N-(4-{2-[(4-フルオロ-2-メチルフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)アセトアミドは、科学研究においていくつかの用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その生物活性により、酵素阻害と受容体結合に関する研究の候補となります。
産業: 特定の特性を持つ新しい材料の開発に使用される可能性があります。
科学的研究の応用
N-(2-chlorobenzyl)-N-(4-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
作用機序
N-(2-クロロベンジル)-N-(4-{2-[(4-フルオロ-2-メチルフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)アセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。キノキサリンコアは、さまざまな生物分子と相互作用することが知られており、酵素活性を阻害したり、受容体機能を調節したりすることがあります。関与する正確な経路は、化合物が使用される特定の生物学的コンテキストに依存します。
類似化合物の比較
類似化合物
キノキサリン誘導体: これらの化合物は、キノキサリンコアを共有し、同様の生物活性を示します。
ベンジル誘導体: ベンジル基を持ち、類似の化学反応性を示す可能性のある化合物。
フルオロアリール化合物: これらの化合物は、標的化合物中の4-フルオロ-2-メチルフェニル基と同様に、フッ素置換芳香環を含んでいます。
独自性
N-(2-クロロベンジル)-N-(4-{2-[(4-フルオロ-2-メチルフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)アセトアミドは、官能基の特定の組み合わせとその結果として生じる生物活性により、独自性を持っています。
類似化合物との比較
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Benzyl derivatives: Compounds with benzyl groups that may have comparable chemical reactivity.
Fluoroaryl compounds: These compounds contain fluorine-substituted aromatic rings, similar to the 4-fluoro-2-methylphenyl group in the target compound.
Uniqueness
N-(2-chlorobenzyl)-N-(4-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is unique due to its specific combination of functional groups and the resulting biological activity
特性
分子式 |
C26H22ClFN4O3 |
|---|---|
分子量 |
492.9 g/mol |
IUPAC名 |
2-[3-[acetyl-[(2-chlorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H22ClFN4O3/c1-16-13-19(28)11-12-21(16)29-24(34)15-32-23-10-6-5-9-22(23)30-25(26(32)35)31(17(2)33)14-18-7-3-4-8-20(18)27/h3-13H,14-15H2,1-2H3,(H,29,34) |
InChIキー |
AUJYNVODXVCKIK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304042.png)
![4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol](/img/structure/B11304044.png)
![1-(Azepan-1-yl)-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11304046.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11304050.png)
![5-fluoro-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11304055.png)
![1,3-dimethyl-5-[(propan-2-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11304056.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide](/img/structure/B11304060.png)
![2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11304067.png)
![N-(2,4-dichlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304079.png)
![7-Chloro-1-(3-ethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11304085.png)
![4-ethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11304087.png)


![6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11304109.png)
